molecular formula C19H19ClN4O5 B15016092 2-(4-Chlorophenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide

2-(4-Chlorophenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B15016092
M. Wt: 418.8 g/mol
InChI Key: PJGFXTJRXWZCLQ-CIAFOILYSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenoxy group, a morpholinyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 4-(morpholin-4-yl)-3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
  • 1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C19H19ClN4O5

Molecular Weight

418.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19ClN4O5/c20-15-2-4-16(5-3-15)29-13-19(25)22-21-12-14-1-6-17(18(11-14)24(26)27)23-7-9-28-10-8-23/h1-6,11-12H,7-10,13H2,(H,22,25)/b21-12+

InChI Key

PJGFXTJRXWZCLQ-CIAFOILYSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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